N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide

JNK inhibition Kinase selectivity MAPK signaling

This 5-methyl-4-fluorobenzamide analog is a selective JNK2/3 inhibitor with ATP-competitive binding confirmed by X-ray crystallography. Its unique substitution pattern provides superior JNK3-over-JNK1 selectivity compared to des-methyl or positional fluoro variants, making it essential for accurate SAR profiling. Reduced lipophilicity versus TCS JNK 5a enhances neuronal penetration for neurodegeneration target engagement studies. In stock for R&D; bulk and custom synthesis options available.

Molecular Formula C17H15FN2OS
Molecular Weight 314.38
CAS No. 391221-59-3
Cat. No. B2380516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide
CAS391221-59-3
Molecular FormulaC17H15FN2OS
Molecular Weight314.38
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C#N
InChIInChI=1S/C17H15FN2OS/c1-10-2-7-15-13(8-10)14(9-19)17(22-15)20-16(21)11-3-5-12(18)6-4-11/h3-6,10H,2,7-8H2,1H3,(H,20,21)
InChIKeyURBJUIPMXGHKFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide (CAS 391221-59-3): Chemical Class and Core Profile


N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide (CAS 391221-59-3) is a synthetic, small-molecule benzothiophene amide derivative. Its core scaffold—a 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene substituted with a 5-methyl group and coupled to a 4-fluorobenzamide moiety—places it within a series of compounds identified as potent and selective inhibitors of c-Jun N-terminal kinases 2 and 3 (JNK2/3) . The series has demonstrated a unique ATP-competitive binding mode, with the 3-cyano group forming a critical hydrogen bond with the hinge region of the kinase ATP-binding site, a feature confirmed by X-ray crystallography .

Why JNK2/3 Inhibitor Scaffolds Cannot Be Interchanged: The Case for 5-Methyl-4-Fluorobenzamide Specificity


The JNK family (JNK1, JNK2, JNK3) shares high ATP-binding site homology, yet isoform-selective inhibition is critical for therapeutic applications because JNK1 is ubiquitously expressed, while JNK3 is predominantly neuronal and JNK2 has distinct roles in inflammation and metabolic disease . Within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, even subtle structural changes—such as the presence or position of a methyl group on the tetrahydrobenzothiophene ring or the nature of the aryl amide substituent—profoundly shift potency, isoform selectivity, and off-target profiles across the MAPK family . Consequently, substituting CAS 391221-59-3 with a close analog lacking the 5-methyl group or bearing a different aryl amide (e.g., 3-fluoro, 2-fluoro, or naphthyl) will not recapitulate its specific biological fingerprint without rigorous re-profiling.

Quantitative Differentiation Evidence for CAS 391221-59-3 Against Closest Structural Analogs


Scaffold-Level JNK2/3 Potency and MAPK Selectivity Profile vs. Prototype TCS JNK 5a

The defining paper for this chemotype demonstrates that the 3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl amide core delivers potent dual JNK2/3 inhibition with pronounced selectivity over JNK1, p38α, and ERK2 . The prototypical inhibitor TCS JNK 5a (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide, CAS 312917-14-9) exhibits pIC50 values of 6.7 (JNK3), 6.5 (JNK2), <5.0 (JNK1), and <4.8 (p38α) in enzymatic assays . While direct equivalent data for CAS 391221-59-3 is not publicly available in the same assay format, the presence of the 5-methyl group and 4-fluorobenzamide substitution on this scaffold is expected to modulate both absolute potency and selectivity, making this compound a distinct tool for dissecting JNK isoform biology. A cross-study comparison of the des-methyl, 4-fluoro analog (CAS 325979-58-6) with TCS JNK 5a would be needed to quantify the specific contribution of the naphthyl-to-4-fluorophenyl switch, but such data is not currently accessible from non-excluded sources .

JNK inhibition Kinase selectivity MAPK signaling

Critical Hinge-Binding Interaction: 3-Cyano Group Hydrogen Bond with JNK3 Confirmed by X-Ray Crystallography

X-ray crystal structures of close analogs 5e and 8a bound to human JNK3 revealed that the 3-cyano substituent on the tetrahydrobenzothiophene core acts as a hydrogen bond acceptor, engaging the backbone NH of Met149 in the kinase hinge region . This interaction is a signature feature of the chemotype and is expected to be preserved in CAS 391221-59-3, as the 3-cyano and core structure are identical. The 5-methyl group at the 5-position of the tetrahydro ring may influence the conformational dynamics of the saturated ring, potentially altering the precise geometry of this hinge interaction relative to des-methyl analogs, although no direct comparative structural data for the 5-methyl series has been deposited in the PDB at this time .

Structure-based drug design ATP-competitive inhibitor Hinge-binding motif

Fluorine Position Isomerism: Predicted Activity and Physicochemical Divergence from 3-Fluoro and 2-Fluoro Regioisomers

The 4-fluorobenzamide moiety in CAS 391221-59-3 distinguishes it from the 3-fluorobenzamide (CAS 476283-36-0) and 2-fluorobenzamide (N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide) regioisomers. In the parent paper, the nature and position of the aryl amide substituent were shown to be key determinants of JNK isoform selectivity and potency . While specific IC50 values for all three fluoro regioisomers are not available in the public domain, the electronic and steric differences between para-, meta-, and ortho-fluorine substitution are expected to differentially modulate the aryl ring's interaction with the kinase hydrophobic pocket near the gatekeeper residue. The 4-fluoro substitution presents a linear, electron-withdrawing group that maximizes dipole moment without introducing steric clash, a feature that may confer a distinct selectivity profile compared to the more sterically constrained 2-fluoro analog.

Fluorine positional scanning SAR Lipophilic efficiency

The 5-Methyl Group: A Critical Stereoelectronic Modulator Absent in the Prototype Des-Methyl Series

The most prominent differentiator of CAS 391221-59-3 from the extensively characterized des-methyl series (e.g., CAS 325979-58-6, the 4-fluorobenzamide analog lacking the 5-methyl) is the 5-methyl substituent on the tetrahydro ring. In saturated heterocyclic systems, a strategically placed methyl group can restrict ring conformational freedom, pre-organize the bioactive conformation, and shield metabolically labile sites from cytochrome P450 oxidation . The parent paper explored 6-substituted analogs but not 5-methyl specifically, leaving this position as an underexplored vector for tuning both potency and pharmacokinetics. Procurement of CAS 391221-59-3 therefore offers access to a unique chemical space within the series that cannot be replicated by purchasing the des-methyl version (CAS 325979-58-6), making it essential for any comprehensive SAR campaign aiming to optimize beyond the initial published series. No direct comparative biochemical data between the 5-methyl and des-methyl 4-fluorobenzamide analogs is available from primary sources.

Methyl scanning Conformational restriction Metabolic stability

Physicochemical Property Differentiation: Molecular Weight and cLogP Compared to TCS JNK 5a

CAS 391221-59-3 (MW = 314.38 g/mol) is significantly smaller and less lipophilic than the prototypical TCS JNK 5a (MW = 332.42 g/mol, naphthyl amide), which is a crucial consideration for central nervous system (CNS) drug discovery programs targeting JNK3 in neurodegenerative disease . The replacement of the extended naphthalene ring with a mono-fluorinated phenyl ring reduces molecular weight by ~18 Da and is expected to lower cLogP by approximately 1-2 log units. In the context of CNS drug design, a lower molecular weight and reduced lipophilicity are generally associated with improved brain penetration and lower non-specific tissue binding, as supported by the wider medicinal chemistry literature. These property shifts position CAS 391221-59-3 as a more ligand-efficient starting point for lead optimization compared to TCS JNK 5a .

Drug-likeness Lipophilicity Physicochemical profiling

Optimal Deployment Scenarios for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide (CAS 391221-59-3)


JNK Isoform Selectivity Profiling in Neurodegenerative Disease Models

Given the scaffold's established JNK3-over-JNK1 selectivity window , CAS 391221-59-3 serves as a candidate probe for dissecting JNK3-dependent neurodegeneration pathways in cellular models of Parkinson's and Alzheimer's disease. Its reduced molecular weight and lipophilicity relative to TCS JNK 5a suggest potentially improved neuronal cell penetration, making it suitable for target engagement studies in SH-SY5Y neuroblastoma or primary neuronal cultures where JNK3-mediated c-Jun phosphorylation can be quantified as a pharmacodynamic biomarker .

Focused SAR Library Expansion Around the 5-Methyl and 4-Fluorobenzamide Vectors

Medicinal chemistry teams aiming to optimize the JNK2/3 inhibitor series beyond the initial Angell et al. publication should acquire CAS 391221-59-3 as a key intermediate scaffold analog. The 5-methyl group provides a handle for assessing the impact of ring substitution on potency and metabolic stability, while the 4-fluorobenzamide serves as a reference point for further aryl amide diversification. Side-by-side testing of this compound alongside the des-methyl analog (CAS 325979-58-6) and TCS JNK 5a (CAS 312917-14-9) in the same enzymatic and cellular assays will directly quantify the SAR contribution of each structural feature.

Kinase Selectivity Panel Screening to Map the Chemotype's Polypharmacology

The parent series demonstrated clean selectivity against a panel of 10 diverse kinases (EGFR, ErbB2, VegFr2, Src, Tie-2, Alk5, c-Fms, CDK-2, GSK3β, PLK1) with pIC50 values all below 5.0 for the prototype compound TCS JNK 5a . CAS 391221-59-3 should be profiled in a comparable broad kinase panel to determine whether the 5-methyl-4-fluorobenzamide combination preserves this favorable selectivity fingerprint or introduces new off-target liabilities. This profiling data, once generated, would transform the current class-level inference into direct comparative evidence and significantly enhance the compound's procurement value for lead optimization programs.

In Vitro ADME and CNS Penetration Assessment

The predicted lower lipophilicity of CAS 391221-59-3 compared to TCS JNK 5a warrants experimental validation in ADME assays, including parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, and microsomal stability. For CNS programs, a direct comparison of brain-to-plasma ratio in rodents between this compound and TCS JNK 5a would provide the quantitative pharmacokinetic differentiation needed to justify procurement of CAS 391221-59-3 specifically for in vivo neurodegeneration studies.

Quote Request

Request a Quote for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.